7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
Scientific Research Applications
Synthesis and Derivatives
Research in heterocyclic chemistry has led to the synthesis of novel compounds incorporating pyrazolo[1,5-a]pyrimidine derivatives. These compounds are synthesized through various methodologies, including intramolecular cyclization and reaction with different heterocyclic amines, demonstrating the versatility of pyrazolo[1,5-a]pyrimidine as a core structure for developing new chemical entities with potential biological activities (Ho & Suen, 2013).
Anticancer Properties
A notable application of pyrazolo[1,5-a]pyrimidine derivatives is in the field of anticancer research. For instance, a series of carboxamides, sulfonamides, ureas, and thioureas derived from pyrazolo[1,5-a]pyrimidine analogs were synthesized and evaluated for their anticancer activity. Some of these compounds showed promising anticancer activity against the HeLa cell line, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new anticancer agents (Kumar et al., 2016).
Neuroinflammation Imaging
In the realm of neuroimaging, pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been explored as potential PET (Positron Emission Tomography) agents. These compounds are synthesized for imaging of specific enzymes associated with neuroinflammation, indicating their application in diagnosing and monitoring neurological conditions (Wang et al., 2018).
Microwave-Assisted Synthesis
The use of microwave irradiation in the synthesis of bis(pyrazolo[1,5-a]pyrimidines) demonstrates an efficient and rapid method to obtain complex heterocyclic compounds. This approach underscores the growing importance of microwave-assisted synthetic methods in heterocyclic chemistry for achieving desired compounds with high yield and purity (Mekky et al., 2021).
properties
IUPAC Name |
7-[1-[2-(piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c26-23(32)20-16-28-31-22(11-12-27-24(20)31)21-10-4-7-15-30(21)25(33)19-9-3-2-8-18(19)17-29-13-5-1-6-14-29/h2-3,8-9,11-12,16,21H,1,4-7,10,13-15,17H2,(H2,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTZPAPYTNXJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)N3CCCCC3C4=CC=NC5=C(C=NN45)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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